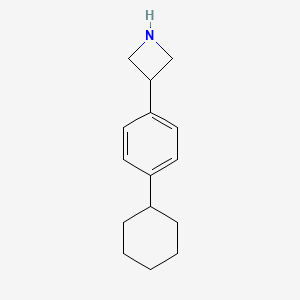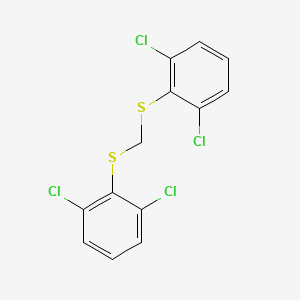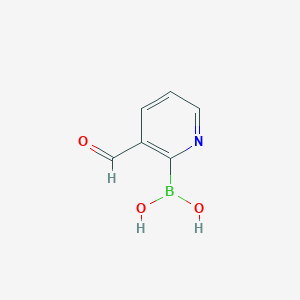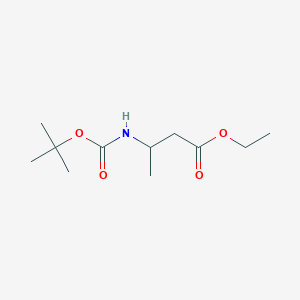
Fmoc-S-carbamoyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-carbamoyl-L-cysteine, also known as (2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is an organic compound that has garnered attention in scientific research. This compound is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl group attached to the amino group of cysteine. This protection is crucial for peptide synthesis, as it prevents unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-carbamoyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the fluorenylmethyloxycarbonyl group. One common method involves the reaction of L-cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Removal of the Fmoc group yields free amino groups for further reactions.
Scientific Research Applications
Fmoc-S-carbamoyl-L-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it allows for the creation of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions due to its ability to bind to proteins with high specificity.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-S-carbamoyl-L-cysteine involves its ability to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection are crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Another Fmoc-protected cysteine derivative used in peptide synthesis.
Fmoc-S-carboxymethyl-L-cysteine: Similar to Fmoc-S-carbamoyl-L-cysteine but with a carboxymethyl group instead of a carbamoyl group.
Uniqueness
This compound is unique due to its carbamoyl group, which provides different reactivity and stability compared to other Fmoc-protected cysteine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein studies .
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |
InChI Key |
IFPYYXWHARILPJ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)



![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)




